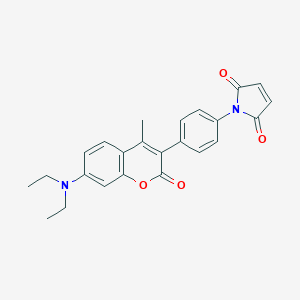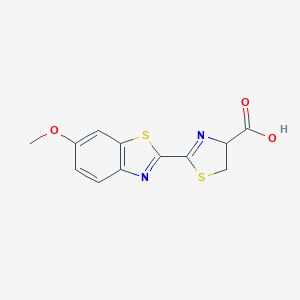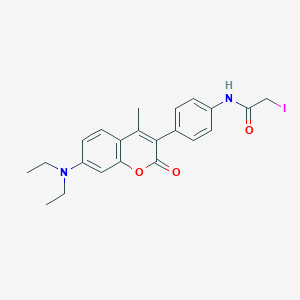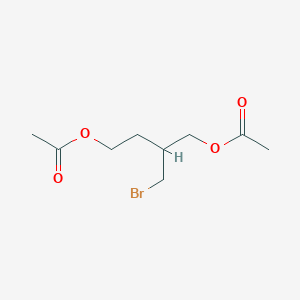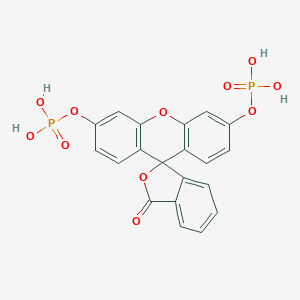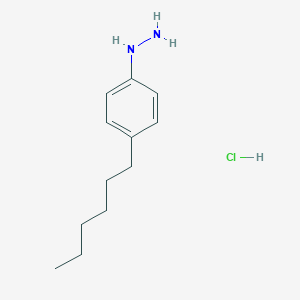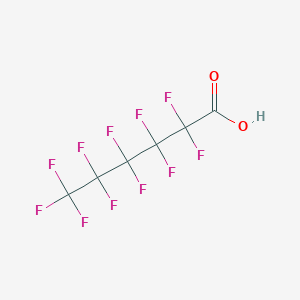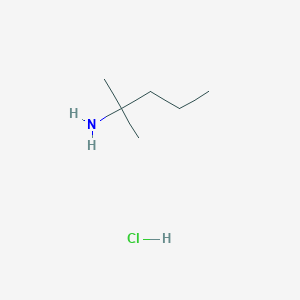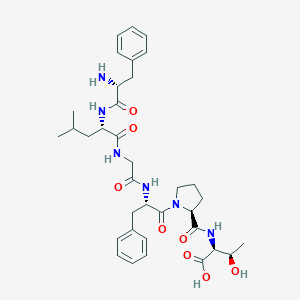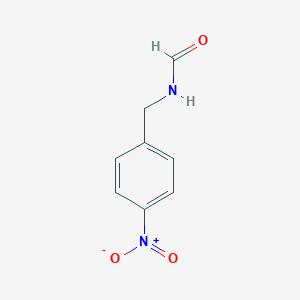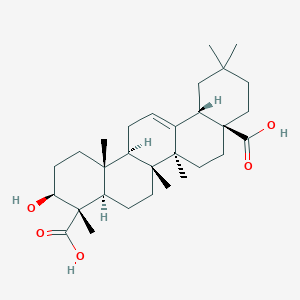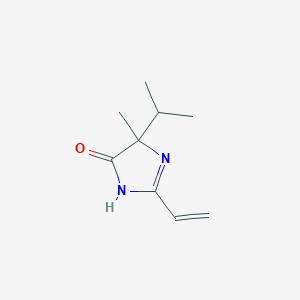
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one (EMI) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EMI belongs to the class of imidazoles, which are heterocyclic organic compounds containing a five-membered ring structure. EMI has been found to have various applications in scientific research, including as a potential therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has anti-cancer properties and can inhibit the growth of cancer cells in vitro (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease (Wang et al., 2019).
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease treatment (Wang et al., 2019).
Efectos Bioquímicos Y Fisiológicos
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to reduce inflammation in animal models of arthritis (Mishra et al., 2015). In addition, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has several advantages for lab experiments, including its low cost, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one. One area of research is to further investigate the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and identify specific targets for its therapeutic effects. Another area of research is to develop more efficient methods for synthesizing 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and other imidazole compounds. In addition, future studies could explore the potential of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a synthetic compound with various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production. 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, but its mechanism of action is not fully understood. While there are limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves the reaction of 2-methylimidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a white crystalline solid with a yield of around 80% (Mishra et al., 2015). The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production.
Propiedades
Número CAS |
126973-49-7 |
|---|---|
Nombre del producto |
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-5-7-10-8(12)9(4,11-7)6(2)3/h5-6H,1H2,2-4H3,(H,10,11,12) |
Clave InChI |
GUCPUUMEKCFBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
SMILES canónico |
CC(C)C1(C(=O)NC(=N1)C=C)C |
Sinónimos |
4H-Imidazol-4-one,2-ethenyl-1,5-dihydro-5-methyl-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
